2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Pharmacology
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol derivatives have been synthesized and evaluated for their potential in medicinal chemistry. For instance, derivatives of pyrimidines, including those structurally related to 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol, have been investigated for their anti-inflammatory and analgesic activities. Studies have shown that certain pyrimidine derivatives exhibit significant anti-inflammatory and analgesic effects, suggesting their potential as therapeutic agents in treating pain and inflammation (Sondhi et al., 2009; Muralidharan et al., 2019).
Antiviral Research
Compounds related to 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol have been explored for their antiviral properties. Specifically, derivatives have been shown to possess inhibitory activity against various viruses, including HIV and influenza, highlighting their potential as antiviral agents (Hocková et al., 2003; Hisaki et al., 1999).
Agricultural Chemistry
In the field of agriculture, pyrimidine derivatives have been examined for their herbicidal activity. Research has indicated that certain compounds exhibit valuable herbicidal activity, especially when applied pre-emergence in crops such as cotton and sunflower, suggesting their utility in weed management (Krämer, 1997).
Molecular Biology
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol derivatives have also found application in molecular biology, particularly in the development of fluorescent probes for detecting nucleic acid sequences. Such compounds have been employed in the synthesis of oligodeoxynucleotides for evaluating their effect on duplex stability and as fluorometric reporters on hybridization, demonstrating their usefulness in genetic research and diagnostics (Hudson & Choghamarani, 2007).
properties
IUPAC Name |
2-cyclopropyl-4-(methoxymethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-5-7-4-8(12)11-9(10-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECBLGDGARIYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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